molecular formula C12H13NO4 B1465454 4-[N-(2-hydroxyethyl)prop-2-enamido]benzoic acid CAS No. 1178434-06-4

4-[N-(2-hydroxyethyl)prop-2-enamido]benzoic acid

Cat. No.: B1465454
CAS No.: 1178434-06-4
M. Wt: 235.24 g/mol
InChI Key: JAVLZGJTFZHIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[N-(2-hydroxyethyl)prop-2-enamido]benzoic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Biological Activity

4-[N-(2-hydroxyethyl)prop-2-enamido]benzoic acid is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C_{12}H_{15}N_{1}O_{3}
  • Molecular Weight : 221.25 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest its effectiveness in inhibiting bacterial growth, particularly against strains that utilize the MEP pathway for isoprenoid biosynthesis, which is critical for their survival.

Pathogen TypeActivity ObservedReference
Gram-positive BacteriaInhibition of growth
Gram-negative BacteriaModerate inhibition

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. This mechanism may involve the suppression of pro-inflammatory cytokines.

The proposed mechanism involves the binding of this compound to specific molecular targets such as enzymes and receptors, thereby modulating their activity. This interaction may lead to a reduction in the synthesis of inflammatory mediators and microbial metabolites.

Case Studies and Research Findings

  • Study on Antimicrobial Activity
    • A study conducted by researchers at the University of Groningen explored the compound's efficacy against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Anti-inflammatory Research
    • Another investigation focused on the anti-inflammatory effects of the compound in vitro. It was found to significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential use in managing inflammatory diseases .
  • Toxicity Assessment
    • Toxicity studies revealed that this compound exhibited low toxicity levels in animal models, supporting its safety profile for further development as a pharmaceutical agent .

Properties

IUPAC Name

4-[2-hydroxyethyl(prop-2-enoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-11(15)13(7-8-14)10-5-3-9(4-6-10)12(16)17/h2-6,14H,1,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVLZGJTFZHIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCO)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.